(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone
Description
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a methanone core bridging a substituted isoxazole ring and a pyrrolidine moiety. The isoxazole ring contains ethyl (C2H5) and methyl (CH3) groups at the 3- and 5-positions, respectively, while the pyrrolidine group is a five-membered saturated amine ring. However, direct pharmacological data on this compound remains scarce, necessitating comparisons with structurally or functionally related analogs.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H16N2O2/c1-3-9-10(8(2)15-12-9)11(14)13-6-4-5-7-13/h3-7H2,1-2H3 |
InChI Key |
FMYROTSIDIUQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Triethylamine or other bases
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential use in drug development and therapeutic applications
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to specific receptors on cell surfaces
Signal Transduction: Modulating intracellular signaling pathways
Comparison with Similar Compounds
Structural Analogues in Methanone Derivatives
Methanone derivatives with heterocyclic substituents, such as pyrazole and thiophene rings, have been synthesized and studied. For example:
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
These compounds (synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate ) highlight the role of electron-withdrawing groups (e.g., cyano, carboxylate) in modulating reactivity and stability.
Table 1: Structural and Functional Comparison of Methanone Derivatives
Pyrrole- and Indole-Derived Cannabinoids
Evidence from pyrrole-derived cannabinoids (e.g., JWH-030 analogs) reveals critical structure-activity relationships (SARs) :
- Side Chain Length : Optimal CB1 receptor binding requires 4–6 carbon chains. Shorter chains (e.g., ethyl/methyl) reduce potency.
- Cyclic vs. Linear Groups: Replacing morpholinoethyl with pyrrolidine (as in the target compound) may alter receptor interactions due to reduced oxygen content and ring size.
- Heterocycle Effects : Indole derivatives exhibit higher CB1 affinity than pyrrole analogs, suggesting nitrogen positioning and aromaticity are critical.
The target compound’s pyrrolidine group and short alkyl substituents (ethyl/methyl) may limit CB1 binding compared to cannabinoids with longer side chains (e.g., JWH-018). However, its isoxazole ring could enhance metabolic stability relative to indole/pyrrole systems.
Table 2: Comparison with Cannabinoid Derivatives
| Compound Class | Key Features | CB1 Affinity (Ki, nM) | In Vivo Potency |
|---|---|---|---|
| Pyrrole-derived (e.g., JWH-370) | Pyrrole + pentyl chain | 28.5 | Moderate |
| Indole-derived (e.g., JWH-018) | Indole + naphthoyl group | 9.8 | High |
| Target Compound | Isoxazole + pyrrolidine | Not tested | Hypothetical |
Electronic and Steric Considerations
- Isoxazole vs.
- Pyrrolidine vs. Morpholinoethyl: The absence of oxygen in pyrrolidine reduces hydrogen-bonding capacity, possibly weakening receptor interactions observed in morpholinoethyl-containing cannabinoids .
Biological Activity
The compound (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone is a member of the isoxazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
Antibacterial Activity
Research has indicated that compounds containing isoxazole and pyrrolidine moieties exhibit significant antibacterial properties. Studies have shown that derivatives similar to (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone are effective against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone | TBD | E. coli, S. aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
The minimal inhibitory concentration (MIC) values indicate potent activity against the tested strains, particularly for compounds with halogen substitutions on the aromatic rings, which enhance bioactivity .
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal properties. Isoxazole derivatives have shown efficacy against various fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone | TBD | C. albicans |
| 2,6-Dipiperidino-4-chloroiodobenzene | 32 | C. albicans |
The results suggest that modifications in the chemical structure can significantly influence antifungal efficacy .
Anticancer Activity
Recent studies have also explored the anticancer potential of isoxazole derivatives. For instance, fused isoxazole compounds have demonstrated antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on a series of isoxazole derivatives showed varying degrees of activity against human breast cancer cell lines (MCF-7). The most potent compound exhibited an IC50 value of 14.2 µM, indicating a strong inhibitory effect on cancer cell proliferation .
Table 3: Anticancer Activity of Isoxazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone | TBD | MCF-7 |
| Fused isoxazole derivative | 14.2 | MCF-7 |
The biological activity of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone may be attributed to its ability to interact with bacterial and fungal cell membranes or inhibit key metabolic pathways essential for microbial survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
